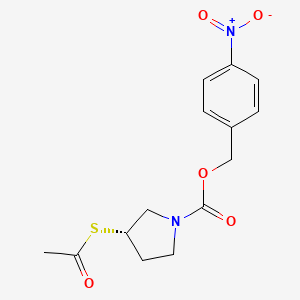![molecular formula C20H18F7NO2 B13404191 2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine [Aprepitant-M2]](/img/structure/B13404191.png)
2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine [Aprepitant-M2]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-®-[1-®-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(s)-fluorophenylmorpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring substituted with fluorophenyl and bis(trifluoromethyl)phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-®-[1-®-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(s)-fluorophenylmorpholine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or through cyclization reactions involving diols and amines.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorine atom is introduced into the phenyl ring.
Attachment of the Bis(trifluoromethyl)phenyl Group: This can be done using Friedel-Crafts alkylation or acylation reactions, where the trifluoromethyl groups are introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
2-®-[1-®-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(s)-fluorophenylmorpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-®-[1-®-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(s)-fluorophenylmorpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of 2-®-[1-®-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(s)-fluorophenylmorpholine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The fluorophenyl group can engage in hydrogen bonding and π-π interactions with proteins, affecting their function and leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
2-®-[1-®-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-4-(s)-fluorophenylmorpholine: Similar structure but with a different substitution pattern on the morpholine ring.
2-®-[1-®-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(s)-chlorophenylmorpholine: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The unique combination of the trifluoromethyl and fluorophenyl groups in 2-®-[1-®-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(s)-fluorophenylmorpholine imparts distinct physicochemical properties, such as high lipophilicity and stability, making it a valuable compound for various applications.
特性
分子式 |
C20H18F7NO2 |
|---|---|
分子量 |
437.4 g/mol |
IUPAC名 |
(2R)-2-[2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-fluorophenyl]morpholine |
InChI |
InChI=1S/C20H18F7NO2/c1-11(12-7-13(19(22,23)24)9-14(8-12)20(25,26)27)30-18-15(3-2-4-16(18)21)17-10-28-5-6-29-17/h2-4,7-9,11,17,28H,5-6,10H2,1H3/t11-,17+/m1/s1 |
InChIキー |
VLHPKQVBURRWJG-DIFFPNOSSA-N |
異性体SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2=C(C=CC=C2F)[C@@H]3CNCCO3 |
正規SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2=C(C=CC=C2F)C3CNCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


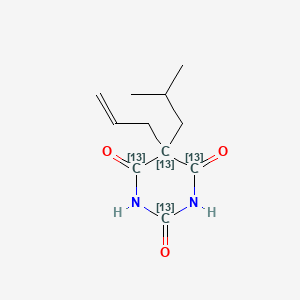

![N-[(1R,2S)-2-Hydroxy-1-methyl-2-phenylethyl]-N-methylformamide](/img/structure/B13404127.png)
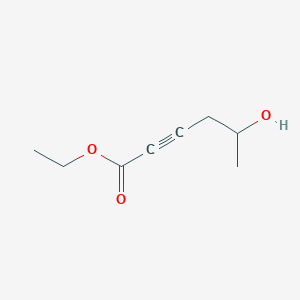
![{[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino}dimethyl-lambda6-sulfanone](/img/structure/B13404137.png)

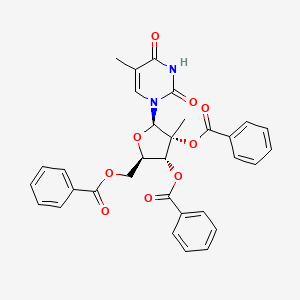

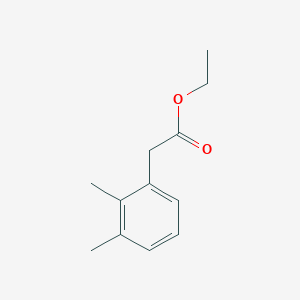
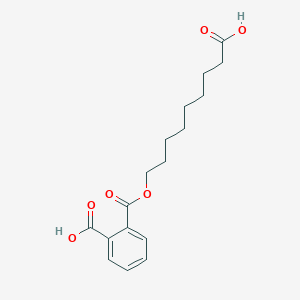
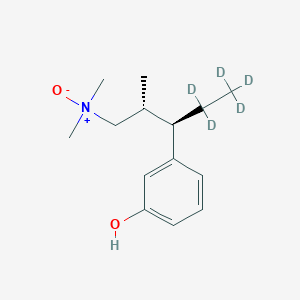
![2-(3,4-Dimethoxyphenyl)-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13404211.png)
![2-(Propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13404213.png)
